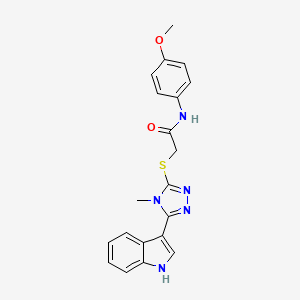![molecular formula C17H14F2N4O B11043937 4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043937.png)
4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: is a heterocyclic compound with an indole-based structure. Let’s break down its name:
4-Amino: Indicates the presence of an amino group (NH₂) at the 4-position.
1-(3,5-difluorophenyl): Refers to a phenyl ring with two fluorine atoms at positions 3 and 5.
7-methyl: Indicates a methyl group (CH₃) at the 7-position.
Pyrazolo[3,4-B]quinolin-5-one: Describes the fused pyrazoloquinoline ring system.
準備方法
The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of an appropriate 2-aminobenzaldehyde with a 2-aminobenzoyl chloride, followed by cyclization to form the pyrazoloquinoline ring. Reaction conditions typically involve refluxing in a suitable solvent (e.g., acetic acid or DMF) with a base (such as triethylamine).
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction, and Lewis acids (e.g., AlCl₃) for cyclization.
Major Products: These depend on reaction conditions and substituents. For example, reduction may yield the corresponding alcohol.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antiviral, anticancer).
Medicine: May have therapeutic applications (e.g., kinase inhibitors).
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
正確なメカニズムは状況依存的です。特定の分子標的(例えば、酵素、受容体)と相互作用して効果を発揮すると考えられます。このメカニズムを完全に解明するためには、さらなる研究が必要です。
類似化合物との比較
類似化合物: 4-アミノインドールや5-フルオロインドールなどの他のインドール誘導体。
独自性: 特異的な置換パターンと縮合環系によって区別されます。
この化合物は、様々な科学分野において、多様な用途を持つ可能性を秘めています。
特性
分子式 |
C17H14F2N4O |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
4-amino-1-(3,5-difluorophenyl)-7-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H14F2N4O/c1-8-2-13-15(14(24)3-8)16(20)12-7-21-23(17(12)22-13)11-5-9(18)4-10(19)6-11/h4-8H,2-3H2,1H3,(H2,20,22) |
InChIキー |
SHWQTQDNCRDQDE-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC(=C4)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043855.png)
![[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone](/img/structure/B11043867.png)
![[4-(Thiophen-3-yl)oxan-4-yl]methanol](/img/structure/B11043870.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11043879.png)

![3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043904.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043910.png)
![8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
![4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11043921.png)
![2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide](/img/structure/B11043926.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043929.png)
![4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)
